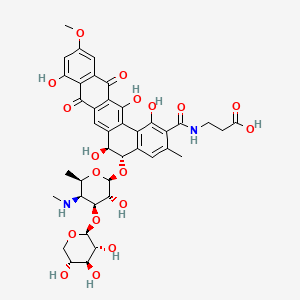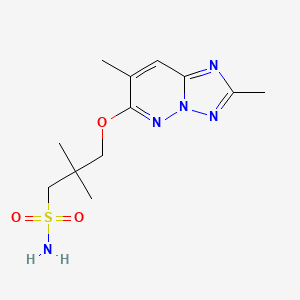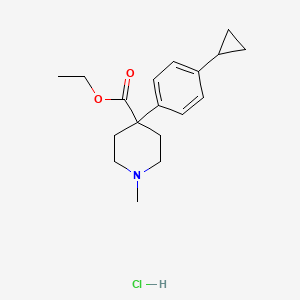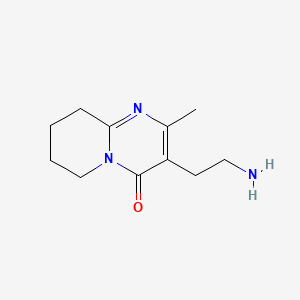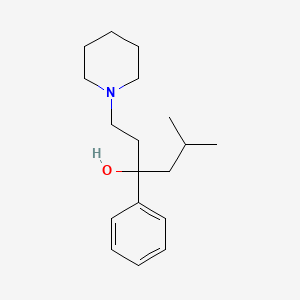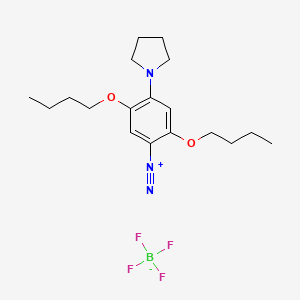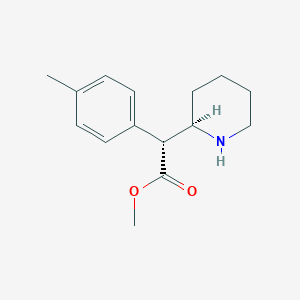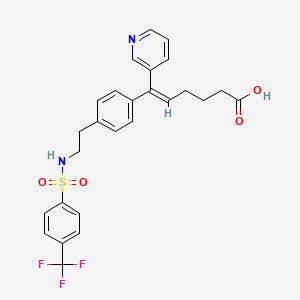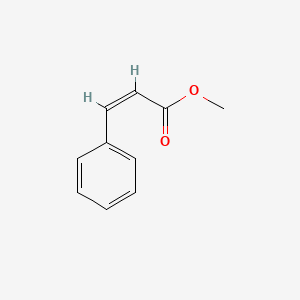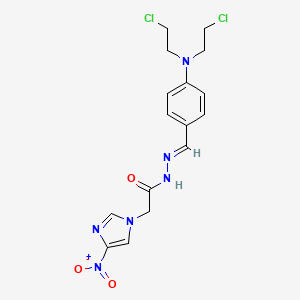
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学的研究の応用
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
Metronidazole-1-acetic acid: Another imidazole derivative with antimicrobial properties.
4-Imidazoleacetic acid: A simpler imidazole derivative used in various chemical applications.
Uniqueness
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
93637-69-5 |
|---|---|
分子式 |
C16H18Cl2N6O3 |
分子量 |
413.3 g/mol |
IUPAC名 |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C16H18Cl2N6O3/c17-5-7-23(8-6-18)14-3-1-13(2-4-14)9-20-21-16(25)11-22-10-15(19-12-22)24(26)27/h1-4,9-10,12H,5-8,11H2,(H,21,25)/b20-9+ |
InChIキー |
GNHOMAMXAIDFJH-AWQFTUOYSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)[N+](=O)[O-])N(CCCl)CCCl |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)[N+](=O)[O-])N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



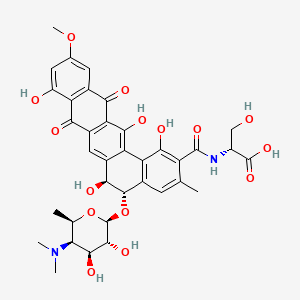
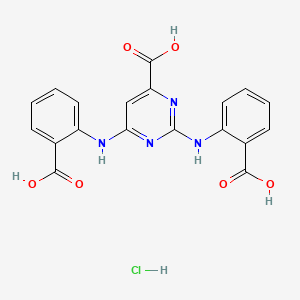
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
